Benafentrine dimaleate
Description
Benafentrine dimaleate is a pharmacologically active compound with dual mechanisms of action: it acts as a platelet-activating factor receptor (PAFR) antagonist and a phosphodiesterase (PDE) 3/4 inhibitor .
Properties
Molecular Formula |
C27H31N3O7 |
|---|---|
Molecular Weight |
509.5 g/mol |
IUPAC Name |
N-[4-[(4aS,10bR)-8,9-dimethoxy-2-methyl-3,4,4a,10b-tetrahydro-1H-benzo[c][1,6]naphthyridin-6-yl]phenyl]acetamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C23H27N3O3.C4H4O4/c1-14(27)24-16-7-5-15(6-8-16)23-18-12-22(29-4)21(28-3)11-17(18)19-13-26(2)10-9-20(19)25-23;5-3(6)1-2-4(7)8/h5-8,11-12,19-20H,9-10,13H2,1-4H3,(H,24,27);1-2H,(H,5,6)(H,7,8)/b;2-1-/t19-,20-;/m0./s1 |
InChI Key |
XCNYBFJTBHKGSZ-OUIAWVFKSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)C2=N[C@H]3CCN(C[C@H]3C4=CC(=C(C=C42)OC)OC)C.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3CCN(CC3C4=CC(=C(C=C42)OC)OC)C.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
The synthetic routes and reaction conditions for Benafentrine dimaleate are not extensively documented in publicly available sources. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Benafentrine dimaleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents for oxidation include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound could lead to the formation of oxidized derivatives with altered biological activity.
Scientific Research Applications
Mechanism of Action
Benafentrine dimaleate exerts its effects through multiple mechanisms:
Platelet Activating Factor Receptor Antagonism: By blocking the platelet activating factor receptor, it prevents the activation of platelets and reduces inflammation.
Phosphodiesterase Inhibition: By inhibiting phosphodiesterase 3 and phosphodiesterase 4, it increases the levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate, leading to relaxation of smooth muscles and reduction of inflammation.
Comparison with Similar Compounds
Key Chemical and Pharmacological Data:
- Molecular Formula: Not explicitly provided in the evidence, but referenced under the product code T26767 .
- Molecular Weight : Available via commercial sources (e.g., CymitQuimica lists pricing for 25 mg, 50 mg, and 100 mg quantities) .
- CAS Number : Included in product databases, though specifics are omitted in the evidence .
- Mechanistic Targets :
Comparison with Similar Compounds
The following analysis compares Benafentrine dimaleate with structurally or functionally related dimaleate salts and other organonitrogen compounds.
Table 1: Key Comparative Data
Mechanistic and Therapeutic Comparisons
Dual vs. Single Targets :
- This compound’s dual inhibition of PAFR and PDE3/4 is unique among the listed compounds, which predominantly target single pathways (e.g., Afatinib’s EGFR inhibition or HTMT’s H1 agonism). This dual action may offer synergistic benefits in inflammatory diseases .
Histamine Receptor Modulators: HTMT dimaleate and histamine dimaleate are selective H1 agonists, whereas Zolantidine dimaleate is an H2 antagonist.
Oncology Agents :
- Afatinib dimaleate (EGFR inhibitor) and glasdegib dimaleate (SMO inhibitor) are clinically approved for cancer. Benafentrine’s anti-inflammatory profile contrasts with their proliferative pathway targeting .
Antipsychotics :
- Acetophenazine dimaleate blocks dopamine D2 receptors, a mechanism absent in Benafentrine. This highlights the diversity of dimaleate salts in crossing the blood-brain barrier for CNS applications .
Research and Clinical Relevance
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for identifying Benafentrine dimaleate and confirming its purity in synthetic batches?
- Methodological Answer : Use a combination of spectroscopic (e.g., -NMR, -NMR) and chromatographic techniques (HPLC with UV detection) to verify structural integrity. Quantify purity via mass spectrometry (MS) and elemental analysis. Cross-validate against the CAS registry (76166-55-7) and molecular formula (CHNO) . For reproducibility, document solvent systems, column specifications, and calibration standards in line with ICH guidelines for analytical validation .
Q. How can researchers validate the dual pharmacological activity of this compound as a PAFR antagonist and PDE 3/4 inhibitor?
- Methodological Answer :
- PAFR Antagonism : Conduct competitive binding assays using radiolabeled PAF (e.g., -PAF) in platelet-rich plasma, measuring inhibition of PAF-induced aggregation via turbidimetry .
- PDE 3/4 Inhibition : Use enzymatic assays with purified PDE isoforms (3A, 4B) and fluorescent cAMP/cGMP analogs. Normalize activity against reference inhibitors (e.g., cilostamide for PDE3, rolipram for PDE4) .
- Include dose-response curves and IC calculations with appropriate statistical validation (e.g., nonlinear regression, p < 0.05 significance threshold) .
Q. What protocols ensure stability assessment of this compound under varying storage conditions?
- Methodological Answer : Perform accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS/MS and quantify using validated methods. Report impurities in compliance with pharmacopeial standards (e.g., USP <1225>). Use kinetic modeling (Arrhenius equation) to predict shelf life .
Q. Which in vitro models are optimal for studying this compound’s anti-inflammatory effects?
- Methodological Answer :
- Cell-Based Assays : Use LPS-stimulated macrophages (e.g., RAW 264.7) to measure TNF-α/IL-6 suppression via ELISA .
- Enzyme Activity : Assess COX-2 inhibition in human recombinant enzyme assays, comparing selectivity against COX-1 .
- Include positive controls (e.g., dexamethasone) and validate results across ≥3 independent replicates .
Advanced Research Questions
Q. How should researchers address contradictory efficacy data between in vitro and in vivo studies of this compound?
- Methodological Answer :
- Pharmacokinetic Analysis : Measure bioavailability and tissue distribution in rodent models using LC-MS/MS. Correlate plasma concentrations with in vitro IC values .
- Metabolite Screening : Identify active metabolites via hepatic microsome incubations. Test metabolite activity in secondary assays .
- Statistical Reconciliation : Apply meta-analysis tools (e.g., RevMan) to aggregate data, assessing heterogeneity via I statistics .
Q. What considerations guide the design of in vivo studies to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Model Selection : Use PAF-induced bronchoconstriction in guinea pigs or LPS-induced acute lung injury in mice for respiratory applications .
- Dose Optimization : Conduct pilot studies to establish MTD (maximum tolerated dose) and therapeutic index.
- Endpoint Criteria : Include histopathology, cytokine profiling, and bronchoalveolar lavage fluid analysis .
- Reference ARRIVE guidelines for ethical reporting and sample size justification .
Q. Which advanced analytical techniques improve quantification of this compound in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (solid-phase extraction) for plasma/brain homogenates.
- Instrumentation : Employ UPLC-QTOF-MS for high-resolution quantification, with deuterated internal standards (e.g., Benafentrine-d) to correct matrix effects .
- Validate methods per FDA Bioanalytical Guidance (accuracy: 85–115%, precision: RSD ≤15%) .
Q. How can researchers investigate synergistic effects of this compound with traditional Chinese medicine (TCM) components?
- Methodological Answer :
- Experimental Design : Use combination index (CI) analysis via the Chou-Talalay method. Test Benafentrine with TCM herbs containing沉香 (Aquilaria sinensis) or 广枣 (Ziziphus jujuba) .
- Mechanistic Studies : Perform transcriptomic profiling (RNA-seq) to identify shared pathways (e.g., NF-κB, MAPK).
- Data Integration : Cross-reference results with TCM databases (e.g., TCMID) to validate herb-compound interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
